2-(5-bromo-2-fluorophenyl)ethan-1-ol
Description
2-(5-Bromo-2-fluorophenyl)ethan-1-ol is a brominated and fluorinated aromatic ethanol derivative. Structurally, it consists of a phenyl ring substituted with bromine at position 5 and fluorine at position 2, attached to an ethanol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its halogen substituents.
Properties
CAS No. |
1341402-27-4 |
|---|---|
Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
CWONQYXCGBTASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is subsequently reduced to the desired alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(5-bromo-2-fluorophenyl)ethanal or 2-(5-bromo-2-fluorophenyl)ethanoic acid.
Reduction: 2-(5-bromo-2-fluorophenyl)ethane.
Substitution: 2-(5-substituted-2-fluorophenyl)ethan-1-ol.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)
- Structure : Bromine at position 4, methoxy at position 2.
- Synthesis: Synthesized via borane-dimethyl sulfide reduction of the corresponding ketone (4-bromo-2-methoxyacetophenone) with 92% yield, highlighting high efficiency .
- Key Differences : The methoxy group (electron-donating) contrasts with fluorine (electron-withdrawing) in the target compound, influencing reactivity. Methoxy derivatives typically exhibit higher solubility in polar solvents compared to halogenated analogs.
1-(5-Bromo-3-fluoro-2-methylphenyl)ethan-1-ol
- Structure : Additional methyl group at position 2.
Functional Group Variations
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
(R)-2-Amino-2-(5-Bromo-2-fluorophenyl)ethan-1-ol
- Structure: Chiral amino group at the ethanol position.
- Applications: The amino group enables use in asymmetric synthesis or as a chiral building block. The molar mass (234.07 g/mol) matches the target compound, but the amino group significantly alters polarity and biological activity .
Data Tables
Table 1: Structural and Physical Comparison
*Calculated based on molecular formula C₈H₈BrFO.
Biological Activity
2-(5-bromo-2-fluorophenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including bromine and fluorine substituents. These halogen atoms can enhance the compound's biological activity by improving its binding affinity to various molecular targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C8H8BrF
- Molecular Weight : 219.05 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents like methanol and ethanol; insoluble in water
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of bromine and fluorine enhances its chemical stability and selectivity towards biological targets, which can lead to desired therapeutic effects. The compound may modulate enzyme activity or receptor interactions, influencing various biological pathways.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds similar to this one have shown significant antiproliferative effects against human lung cancer (A549) and cervical cancer (HeLa) cells. The incorporation of halogen substituents was found to enhance the cytotoxicity by facilitating stronger interactions with cellular targets .
Case Study Data
A study evaluated the cytotoxic effects of related compounds, revealing that those with similar structural features exhibited varying degrees of activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | A549 | 10.72 |
| 5g | HeLa | 12.34 |
| Melphalan | A549 | 30.66 |
| Melphalan | HeLa | 37.16 |
The most active derivatives showed increased apoptosis induction in cancer cells, suggesting that modifications to the phenyl ring significantly affect biological activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of halogen atoms contributes to its enhanced binding affinity, which is crucial for antimicrobial action .
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that structural modifications can lead to significant variations in antimicrobial potency, highlighting the importance of halogenation in enhancing biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
